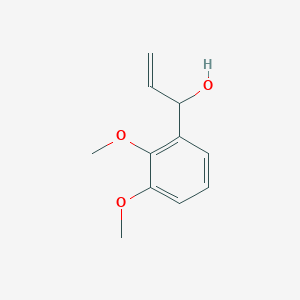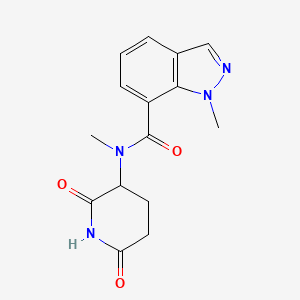
N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide typically involves multiple steps, starting from readily available precursorsKey reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including temperature control, solvent recycling, and the use of high-efficiency catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a modulator of specific biological pathways, particularly in protein degradation.
Medicine: Investigated for its potential in treating diseases related to protein dysfunction, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, this compound can modulate the degradation of target proteins, thereby influencing various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another cereblon modulator with similar applications in protein degradation.
Pomalidomide: A third-generation immunomodulatory drug with enhanced potency and reduced side effects compared to its predecessors.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-7-carboxamide stands out due to its unique structural features, which confer specific binding properties and biological activities. Its ability to selectively modulate protein degradation pathways makes it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-7-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-18(11-6-7-12(20)17-14(11)21)15(22)10-5-3-4-9-8-16-19(2)13(9)10/h3-5,8,11H,6-7H2,1-2H3,(H,17,20,21) |
Clé InChI |
BYMXUSLAJKKKAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2C(=O)N(C)C3CCC(=O)NC3=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)




![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
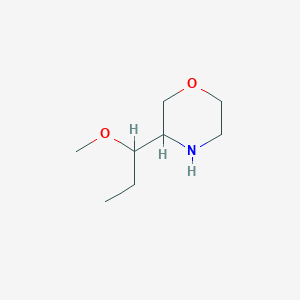
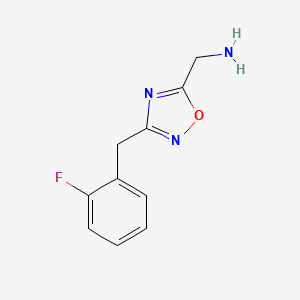
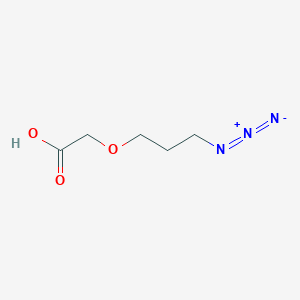

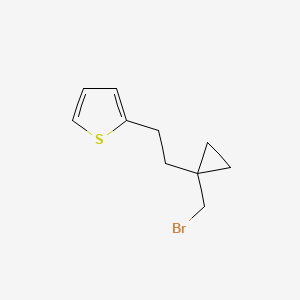
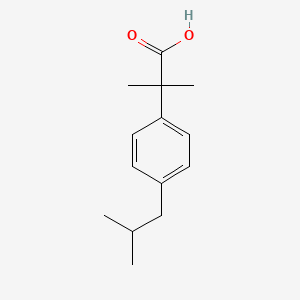
![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
